molecular formula C20H22Cl2O5S B14517972 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate CAS No. 62807-19-6

2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate

Cat. No.: B14517972
CAS No.: 62807-19-6
M. Wt: 445.4 g/mol
InChI Key: DZLYEQJZQFYWCN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with dichloro, ethylphenoxy, and sulfonyl groups, and is attached to a hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The reaction conditions often include the use of chlorinating agents for the introduction of chlorine atoms, and sulfonylation reactions to attach the sulfonyl group. The final step involves esterification to attach the hexanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl ring and its substituents can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl hexanoate
  • 2,4-Dichloro-6-[(4-isopropylphenoxy)sulfonyl]phenyl hexanoate
  • 2,4-Dichloro-6-[(4-tert-butylphenoxy)sulfonyl]phenyl hexanoate

Uniqueness

2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. The combination of dichloro and sulfonyl groups also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

62807-19-6

Molecular Formula

C20H22Cl2O5S

Molecular Weight

445.4 g/mol

IUPAC Name

[2,4-dichloro-6-(4-ethylphenoxy)sulfonylphenyl] hexanoate

InChI

InChI=1S/C20H22Cl2O5S/c1-3-5-6-7-19(23)26-20-17(22)12-15(21)13-18(20)28(24,25)27-16-10-8-14(4-2)9-11-16/h8-13H,3-7H2,1-2H3

InChI Key

DZLYEQJZQFYWCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)CC

Origin of Product

United States

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